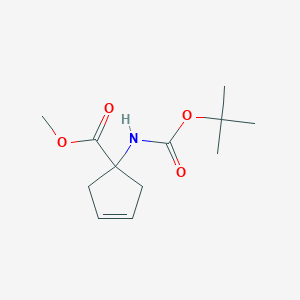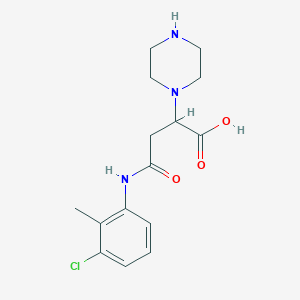
Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is a chemical compound that belongs to the class of organic compounds known as carbamates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopentene ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Mecanismo De Acción
Target of action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry to protect amines during peptide synthesis . Therefore, its primary targets could be proteins or peptides that interact with amines.
Mode of action
The Boc group in the compound can be removed under acidic conditions, revealing the amine group. This could potentially allow the compound to interact with its targets in a specific way .
Action environment
The efficacy and stability of this compound could potentially be influenced by factors such as pH, as the Boc group can be removed under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate typically involves the reaction of cyclopent-3-enecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to form the final product. The reaction conditions generally include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid to remove the Boc group, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include:
- Oxo derivatives from oxidation
- Amines or alcohols from reduction
- Substituted derivatives from nucleophilic substitution
Aplicaciones Científicas De Investigación
Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is unique due to its cyclopentene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclopentene ring is required.
Propiedades
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXOXQIRVGVCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)
![N'-cycloheptyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2640595.png)
![4-bromo-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2640596.png)



![4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2640604.png)
![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2640609.png)


![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2640612.png)


![Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate](/img/structure/B2640616.png)
